TC-F2

FAAH inhibition mechanism reversible inhibitor non-covalent binding

TC-F2 is a reversible, noncovalent FAAH inhibitor (human IC50=28 nM, rat IC50=100 nM) with >714-fold selectivity over CB1/CB2/TRPV1. Its reversible binding enables washout and pulse-chase assays that covalent inhibitors (PF-3845) cannot support. The balanced species potency profile facilitates translational studies without rodent bias artifacts. Verified ≥98% HPLC purity with documented in vivo activity. Ideal for dynamic FAAH modulation protocols.

Molecular Formula C26H25N5O2
Molecular Weight 439.5 g/mol
Cat. No. B090038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-F2
SynonymsTC-F 2
Molecular FormulaC26H25N5O2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5
InChIInChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1
InChIKeyNXTBLPPTZRPJCA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-F2: Reversible Non-Covalent FAAH Inhibitor with Defined IC50 Values for Human and Rat Enzyme Assays


TC-F2 (CAS 1304778-15-1) is a ketobenzimidazole-derived small molecule that functions as a potent, reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids including anandamide . The compound inhibits human FAAH with an IC50 of 28 nM and rat FAAH with an IC50 of 100 nM, and demonstrates high selectivity over cannabinoid-related targets such as CB1, CB2, and TRPV1 (IC50 > 20 µM) . TC-F2 belongs to a novel structural class of FAAH inhibitors lacking an electrophilic warhead, thereby avoiding covalent modification of the enzyme's active site serine residue [1].

Why TC-F2 Cannot Be Replaced by Common Irreversible FAAH Inhibitors or Dual-Target Compounds


FAAH inhibitors exhibit critical mechanistic divergence: irreversible covalent inhibitors such as PF-04457845 and URB597 permanently inactivate the enzyme via carbamylation of Ser241, whereas reversible non-covalent inhibitors like TC-F2 allow for temporal control of FAAH activity and recovery of enzymatic function upon washout [1]. This mechanistic distinction carries profound implications for experimental design—covalent inhibition produces sustained FAAH blockade that may confound studies of acute endocannabinoid signaling dynamics or require extensive washout periods in cellular assays [2]. Furthermore, cross-study analysis reveals that inhibitor potency against human FAAH does not predict activity against rodent orthologs: TC-F2 displays a 3.6-fold preference for human FAAH over rat FAAH (IC50 28 nM vs. 100 nM), whereas PF-04457845 shows comparable potency across species (7.2 nM vs. 7.4 nM) and JNJ-42165279 exhibits a 4.5-fold preference in the opposite direction (70 nM vs. 313 nM for rat) . Substituting TC-F2 with an irreversible inhibitor or a compound with divergent species selectivity therefore introduces uncontrolled variables that undermine experimental reproducibility and cross-species translational relevance.

Quantitative Differential Evidence for TC-F2 Versus Comparator FAAH Inhibitors


Reversible Non-Covalent Binding Mechanism Differentiates TC-F2 from Irreversible Covalent FAAH Inhibitors

TC-F2 inhibits FAAH through a reversible, non-covalent mechanism, in contrast to the irreversible covalent inhibition exhibited by PF-04457845 and URB597 [1][2][3]. The non-covalent nature of TC-F2's inhibition has been confirmed by crystallographic studies showing the compound binds to the FAAH active site without forming a covalent adduct with Ser241 [1].

FAAH inhibition mechanism reversible inhibitor non-covalent binding

Human FAAH Inhibitory Potency: TC-F2 (IC50 28 nM) Demonstrates Intermediate Activity Between High-Potency Irreversible and Lower-Potency Reversible Inhibitors

TC-F2 inhibits recombinant human FAAH with an IC50 of 28 nM . This value positions TC-F2 as an inhibitor of intermediate potency: it is approximately 4-fold less potent than the irreversible covalent inhibitor PF-04457845 (IC50 7.2 nM) , approximately 2.5-fold less potent than the irreversible inhibitor URB597 (IC50 4.6 nM in brain membranes) [1], but 2.5-fold more potent than the reversible inhibitor JNJ-42165279 (IC50 70 nM) and 20-fold more potent than the reversible, noncompetitive inhibitor AZ513 (IC50 551 nM) [2].

FAAH IC50 human FAAH enzyme inhibition

Species-Selective FAAH Inhibition: TC-F2 Exhibits 3.6-Fold Higher Potency for Human Versus Rat FAAH, in Contrast to Species-Independent or Reverse-Selectivity Profiles of Comparator Inhibitors

TC-F2 inhibits human FAAH with an IC50 of 28 nM and rat FAAH with an IC50 of 100 nM, representing a 3.6-fold higher potency for the human enzyme . This species selectivity profile contrasts sharply with PF-04457845, which shows comparable potency against human (7.2 nM) and rat (7.4 nM) FAAH (ratio ≈ 1.0) [1], and with JNJ-42165279, which exhibits a 4.5-fold higher potency for human FAAH (70 nM) relative to rat FAAH (313 nM) . The reversible inhibitor AZ513 displays the most extreme species divergence, being 20-fold more potent against rat FAAH (27 nM) than human FAAH (551 nM) [2].

species selectivity rat FAAH human FAAH ortholog potency

Validated Performance in Fluorescence-Based High-Throughput Screening Assays: TC-F2 Demonstrated Z' Factor of 0.78-0.81 in Direct Comparison with URB597 Using Novel D-MAP Substrate

In a 2018 study characterizing a novel fluorometric FAAH assay using the substrate D-MAP, TC-F2 and URB597 were employed as reference inhibitors for assay validation [1]. The assay demonstrated excellent suitability for high-throughput screening (HTS), with Z' factors of 0.81 for kinetic mode and 0.78 for endpoint mode [1]. Both compounds performed comparably as reference standards, confirming that TC-F2 can be reliably deployed in automated screening workflows alongside the well-established URB597 benchmark.

high-throughput screening fluorescence assay HTS validation Z' factor

Selectivity Over Cannabinoid Receptors: TC-F2 Exhibits >714-Fold Selectivity for FAAH Over CB1, CB2, and TRPV1 (IC50 > 20 μM)

TC-F2 displays high selectivity for FAAH over cannabinoid-related targets, with IC50 values > 20 μM for CB1, CB2, and TRPV1 receptors . This corresponds to a >714-fold selectivity window relative to its human FAAH IC50 of 28 nM. While comparator irreversible inhibitors such as PF-04457845 and URB597 are also reported to lack activity at cannabinoid receptors, the quantitative selectivity ratio for TC-F2 is explicitly documented [1][2].

cannabinoid receptor CB1 selectivity CB2 selectivity TRPV1 off-target activity

Optimal Research Applications for TC-F2 Based on Quantitative Differentiation Evidence


Acute Endocannabinoid Signaling Studies Requiring Temporal Control of FAAH Activity

TC-F2's reversible, non-covalent mechanism of action makes it the preferred choice for experiments requiring transient FAAH inhibition followed by washout and recovery of enzymatic activity [1]. In contrast to irreversible covalent inhibitors such as PF-04457845 and URB597, which permanently inactivate FAAH, TC-F2 allows investigators to examine the dynamics of endocannabinoid signaling, receptor desensitization, and compensatory pathway activation in real time. This temporal control is particularly valuable in neuronal slice electrophysiology, synaptic plasticity assays, and live-cell imaging studies where sustained FAAH blockade would confound interpretation of acute signaling events.

High-Throughput Screening Campaigns for FAAH Inhibitor Discovery and Profiling

TC-F2 has been experimentally validated as a reference inhibitor in a fluorometric FAAH assay optimized for high-throughput screening, demonstrating excellent Z' factors of 0.81 (kinetic) and 0.78 (endpoint) [2]. The compound's performance in this HTS format, benchmarked directly against URB597, confirms its suitability as a positive control in automated screening workflows. Procurement of TC-F2 for HTS campaigns is supported by documented assay compatibility, eliminating the need for extensive re-validation of screening conditions.

Translational Pharmacology Studies Bridging Human and Rodent FAAH Biology

The species selectivity profile of TC-F2—with a 3.6-fold preference for human FAAH (IC50 28 nM) over rat FAAH (IC50 100 nM)—positions this compound as a valuable tool for translational studies that require meaningful target engagement in both species while maintaining interpretable cross-species differences . This contrasts with PF-04457845, which shows near-identical potency across species, and AZ513, which exhibits a 20-fold preference for rat FAAH that severely limits its utility in human-relevant assays. TC-F2's balanced species activity makes it appropriate for studies where in vivo rodent data must be contextualized alongside human in vitro findings.

Mechanistic Studies Requiring Clean Target Engagement Without Cannabinoid Receptor Confounds

TC-F2's >714-fold selectivity for FAAH over CB1, CB2, and TRPV1 receptors (IC50 > 20 μM vs. 28 nM) provides a wide experimental window for attributing observed pharmacological effects specifically to FAAH inhibition rather than off-target cannabinoid receptor modulation. This selectivity is particularly critical in studies examining the endocannabinoid system where direct CB1/CB2 agonism or antagonism would produce confounding behavioral or signaling phenotypes. The quantitative selectivity documentation for TC-F2 exceeds that available for several comparator irreversible inhibitors, offering greater confidence in mechanistic interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-F2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.